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molecular formula C15H29NS B8714878 3-(Dodecylthio)propanenitrile CAS No. 22279-32-9

3-(Dodecylthio)propanenitrile

Cat. No. B8714878
M. Wt: 255.5 g/mol
InChI Key: HFYBEMAOWNXNDL-UHFFFAOYSA-N
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Patent
US03984336

Procedure details

β-n-Dodecylmercaptopropionitrile was prepared according to the procedure of Example 1 using 1-dodecanethiol (24.75 g; 0.12 moles), acrylonitrile (6.4 g; 0.21 moles) and sodium methoxide (0.5 g).
Quantity
24.75 g
Type
reactant
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
0.5 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([SH:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].[C:14](#[N:17])[CH:15]=[CH2:16].C[O-].[Na+]>>[CH2:1]([S:13][CH2:16][CH2:15][C:14]#[N:17])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12] |f:2.3|

Inputs

Step One
Name
Quantity
24.75 g
Type
reactant
Smiles
C(CCCCCCCCCCC)S
Step Two
Name
Quantity
6.4 g
Type
reactant
Smiles
C(C=C)#N
Step Three
Name
sodium methoxide
Quantity
0.5 g
Type
reactant
Smiles
C[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCC)SCCC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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